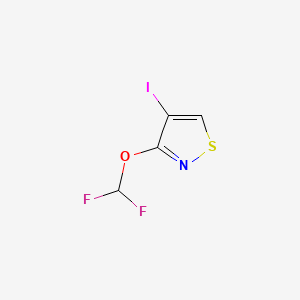
3-(Difluoromethoxy)-4-iodo-1,2-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethoxy)-4-iodo-1,2-thiazole is a chemical compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of difluoromethoxy and iodine substituents on the thiazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-4-iodo-1,2-thiazole typically involves the introduction of the difluoromethoxy group and the iodine atom onto the thiazole ring. One common method involves the reaction of a thiazole precursor with difluoromethylating agents and iodine sources under controlled conditions. For example, the difluoromethoxy group can be introduced using difluoromethyl ethers, while the iodine atom can be added through iodination reactions using iodine or iodine-containing reagents .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the quality of the final product .
化学反応の分析
Types of Reactions
3-(Difluoromethoxy)-4-iodo-1,2-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., iodine, bromine), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions can produce sulfoxides or sulfones .
科学的研究の応用
3-(Difluoromethoxy)-4-iodo-1,2-thiazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 3-(Difluoromethoxy)-4-iodo-1,2-thiazole involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and binding affinity to target proteins, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound shares the difluoromethoxy group but has a different core structure and substituents.
Difluoromethoxylated Ketones: These compounds contain the difluoromethoxy group and are used as building blocks for the synthesis of various heterocycles.
Uniqueness
3-(Difluoromethoxy)-4-iodo-1,2-thiazole is unique due to the combination of the thiazole ring, difluoromethoxy group, and iodine atom. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for diverse applications in research and industry .
特性
分子式 |
C4H2F2INOS |
|---|---|
分子量 |
277.03 g/mol |
IUPAC名 |
3-(difluoromethoxy)-4-iodo-1,2-thiazole |
InChI |
InChI=1S/C4H2F2INOS/c5-4(6)9-3-2(7)1-10-8-3/h1,4H |
InChIキー |
ZJBOJSYJKJKRTI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NS1)OC(F)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


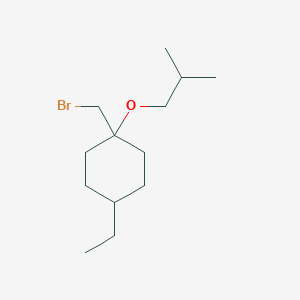


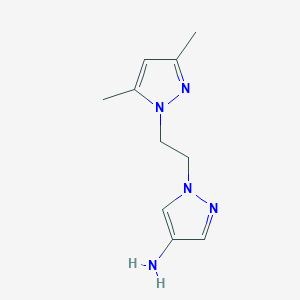
![{3-Oxabicyclo[3.2.1]octan-2-yl}methanol](/img/structure/B13633384.png)
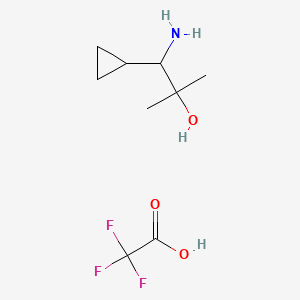
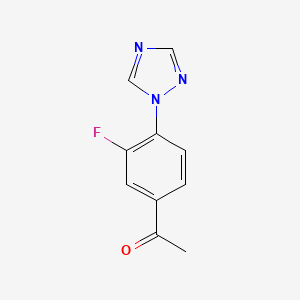
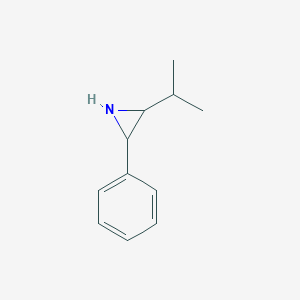
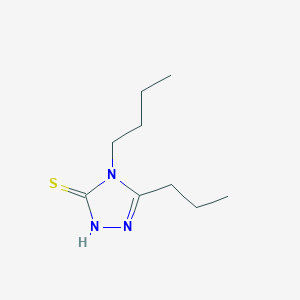

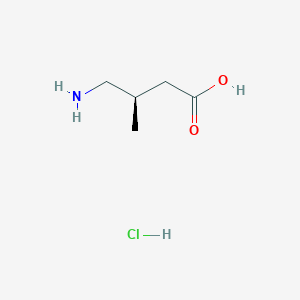
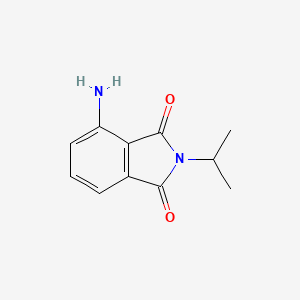
![(3S)-1-[(2,4,5-trimethylphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13633412.png)
![2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid](/img/structure/B13633425.png)
